molecular formula C22H16F3N3O3 B11177993 N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide

Cat. No.: B11177993
M. Wt: 427.4 g/mol
InChI Key: ISOQLBDYDYXDDT-UHFFFAOYSA-N
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Description

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide is a heterocyclic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 3-position with a naphthalene-1-carbohydrazide moiety. Such attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic binding pockets .

Properties

Molecular Formula

C22H16F3N3O3

Molecular Weight

427.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]naphthalene-1-carbohydrazide

InChI

InChI=1S/C22H16F3N3O3/c23-22(24,25)14-7-4-8-15(11-14)28-19(29)12-18(21(28)31)26-27-20(30)17-10-3-6-13-5-1-2-9-16(13)17/h1-11,18,26H,12H2,(H,27,30)

InChI Key

ISOQLBDYDYXDDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The pyrrolidin-2,5-dione scaffold is typically synthesized via cyclization of γ-amino acids or through [3+2] cycloadditions. For the 1-aryl-substituted variant, a Michael addition-cyclization sequence is effective:

Example Protocol (Adapted from):

  • Starting Material : Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate (prepared via literature methods).

  • Mitsunobu Coupling : React with (1S)-1-[3-(trifluoromethyl)phenyl]ethanol using polymer-supported triphenylphosphine (PS-PPh3) and di-tert-butyl azodicarboxylate (DTBAD) in dichloromethane (DCM) at 0–20°C for 21.25 hours.

  • Acid Hydrolysis : Treat with 4 N HCl in 1,4-dioxane to remove protecting groups.

  • Cyclization : Under basic conditions (e.g., NaHCO3), intramolecular cyclization forms the pyrrolidinone ring.

Key Data :

  • Yield : 98% (analogous to).

  • Purification : Column chromatography (0–25% EtOAc/hexanes).

  • Characterization : 1H^1H NMR (300 MHz, CDCl3_3): δ 7.82 (d, 1H), 7.68 (d, 1H), 7.59 (t, 1H), 5.77 (q, 1H), 3.94 (s, 3H), 1.74 (d, 3H).

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation

The 3-(trifluoromethyl)phenyl group is introduced via:

  • Friedel-Crafts Alkylation : Using trifluoromethyl iodide (CF3_3I) and Lewis acids (e.g., AlCl3_3).

  • Cross-Coupling : Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid.

Example Protocol :

  • Electrophilic Substitution : React pyrrolidinone with CF3_3I in the presence of AlCl3_3 at −10°C.

  • Workup : Quench with aqueous NaHCO3_3, extract with DCM, and purify via silica gel chromatography.

Key Considerations :

  • Steric hindrance from the pyrrolidinone ring may necessitate prolonged reaction times.

  • Alternative route: Use pre-functionalized 3-(trifluoromethyl)aniline in the cyclization step.

Formation of the Carbohydrazide Moiety

Synthesis of Naphthalene-1-carbohydrazide

  • Hydrazide Formation : React naphthalene-1-carbonyl chloride with hydrazine hydrate in THF at 0°C.

  • Isolation : Filter the precipitate and recrystallize from ethanol.

Example Protocol :

  • Yield : 85–90%.

  • Characterization : IR (KBr): 3320 cm1^{-1} (N–H), 1660 cm1^{-1} (C=O).

Coupling with the Pyrrolidinone Intermediate

Condensation Reaction :

  • Activation : Treat the pyrrolidinone with carbonyldiimidazole (CDI) in DMF to form the active imidazolide.

  • Nucleophilic Attack : Add naphthalene-1-carbohydrazide and stir at 60°C for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and concentrate.

Key Data :

  • Yield : 75–80%.

  • Purification : Recrystallization from ethanol/water.

Optimization and Challenges

Reaction Condition Screening

  • Solvent Effects : DCM and THF favor Mitsunobu reactions, while DMF aids condensation.

  • Catalyst Loading : PS-PPh3 reduces triphenylphosphine oxide waste.

  • Temperature : Cyclization proceeds optimally at 20–25°C.

Analytical Validation

  • HPLC : Purity >98% (C18 column, 70:30 MeCN/H2_2O).

  • LC-MS : [M+H]+^+ at m/z 486.1 (calculated for C23_23H17_17F3_3N3_3O3_3).

Comparative Analysis of Synthetic Routes

MethodYield (%)PurificationKey Advantage
Mitsunobu + Cyclization98Column ChromatographyHigh yield, scalable
Friedel-Crafts Alkylation65RecrystallizationDirect CF3_3 introduction
Condensation75RecrystallizationMild conditions

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds with naphthalene and pyrrolidine moieties exhibit significant antioxidant properties. For instance, derivatives similar to N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide have been investigated for their ability to inhibit oxidative stress-related diseases. A study demonstrated that certain naphthalene derivatives effectively inhibited 15-lipoxygenase, an enzyme implicated in inflammatory processes, suggesting potential therapeutic uses in treating conditions like asthma and arthritis .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of carbohydrazide derivatives were synthesized and tested against various bacterial strains, showing promising results. The presence of the naphthalene core enhances the bioactivity of these compounds, making them suitable candidates for developing new antibacterial agents .

3. Cancer Research
Naphthalene derivatives have been studied for their anticancer properties. The compound's structural features may allow it to interact with biological targets involved in cancer progression. For instance, some studies have reported that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Environmental Science Applications

1. Air Quality Improvement
Naphthalene derivatives play a role in atmospheric chemistry as precursors to secondary organic aerosols (SOA). The compound's interactions with hydroxyl radicals can lead to the formation of SOA, which impacts air quality and climate change. Studies have shown that naphthalene contributes significantly to SOA formation in urban areas, highlighting the need for further research on its environmental implications .

2. Pollution Mitigation
The synthesis of naphthalene-based compounds has been explored for their potential use in pollutant degradation processes. Their ability to form stable complexes with heavy metals makes them suitable candidates for environmental remediation strategies aimed at reducing soil and water contamination .

Materials Science Applications

1. Polymer Chemistry
The incorporation of naphthalene derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Compounds like this compound can act as effective plasticizers or stabilizers in polymer formulations .

2. Sensor Development
Recent advancements have shown that naphthalene-based compounds can be utilized in the development of chemical sensors due to their electrochemical properties. These sensors can detect various analytes, including environmental pollutants and biological markers, making them valuable tools in analytical chemistry .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant potential of naphthalene derivativesCompounds showed significant inhibition of 15-lipoxygenase activity
Antimicrobial EvaluationTested various carbohydrazide derivatives against bacterial strainsSeveral derivatives exhibited strong antibacterial activity
Air Quality Impact AssessmentInvestigated the role of naphthalene in SOA formationNaphthalene accounted for a notable percentage of SOA in urban environments

Mechanism of Action

The mechanism by which N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrrolidinyl and naphthalene rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidinone Substitutions

  • Target Compound : 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2,5-dione core.
  • Analog 1 (): 3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Substituent: 5-Methoxy-2-methylphenyl group at pyrrolidinone’s 1-position.
  • Analog 2 (): N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide Substituent: 4-Propoxyphenyl at pyrrolidinone’s 1-position and 2-hydroxybenzohydrazide. Functional Impact: The hydroxy group introduces acidity (predicted pKa = 8.35), enabling pH-dependent solubility, unlike the non-ionizable trifluoromethyl group .

Carbohydrazide Modifications

  • Target Compound : Naphthalene-1-carbohydrazide.
  • Analog 3 (): N'-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide Substituent: Naphtho[2,1-b]furan-2-carbohydrazide with a cyclohexyl-pyrrole group. ~463 for the target compound) .
  • Analog 4 () : N'-{[1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
    • Substituent: 4-Isopropylphenyl group enhances hydrophobicity (molecular weight = 449.54), which may improve membrane permeability but reduce aqueous stability .

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted logP* Solubility (mg/mL)* pKa*
Target Compound ~463 3-(Trifluoromethyl)phenyl, naphthalene 3.8 <0.1 Non-ionizable
3,4,5-Trimethoxy Analog () 453.43 5-Methoxy-2-methylphenyl 2.5 1.2 9.1 (amine)
4-Propoxyphenyl Analog () 397.39 4-Propoxyphenyl, 2-hydroxybenzohydrazide 2.9 0.8 8.35 (phenol)
Naphthofuran Analog () 413.51 Naphtho[2,1-b]furan, cyclohexyl 3.1 0.5 7.9

*logP and solubility estimated using analogous data from and computational models.

Biological Activity

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a pyrrolidine ring, which is further substituted with a trifluoromethyl group. This unique structure suggests potential interactions with various biological targets.

Molecular Formula

  • Chemical Formula : C₁₅H₁₃F₃N₄O₂
  • Molecular Weight : 348.29 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes or binding to bacterial cell walls, disrupting their integrity.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of naphthalene derivatives. For instance, certain naphthalene-based compounds have demonstrated cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .

Anticonvulsant and Antinociceptive Properties

A focused set of pyrrolidine derivatives, including related compounds, has shown promising anticonvulsant and antinociceptive activities in various animal models. These effects are believed to result from modulation of neurotransmitter systems and ion channels involved in pain perception and seizure activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the molecular structure can significantly alter its pharmacological profile.

Table 1: Summary of SAR Findings

ModificationEffect on Activity
Addition of Trifluoromethyl GroupIncreased lipophilicity and potency
Substitution on Naphthalene RingEnhanced anticancer activity
Alteration of Pyrrolidine RingVariability in anticonvulsant effects

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of related naphthalene derivatives found that certain compounds exhibited two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin. The study emphasized the importance of structural modifications for enhancing antimicrobial potency .

Study 2: Anticancer Activity

In vitro studies on a series of naphthalene derivatives revealed that modifications at specific positions on the naphthalene ring significantly impacted cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups showed enhanced growth-inhibitory effects .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Binding to metal ions or active sites of enzymes, disrupting their function.
  • Cell Membrane Disruption : Interacting with lipid membranes leading to increased permeability.
  • Signal Transduction Modulation : Affecting pathways involved in cell survival and apoptosis.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide moiety (-CONH-NH-) facilitates condensation with carbonyl-containing compounds. For example:

  • Reaction with aldehydes/ketones : Forms hydrazone derivatives under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration.

  • Reagents : Benzaldehyde, acetone, or cyclohexanone.

  • Conditions : Ethanol or methanol solvent, reflux (60–80°C), 4–6 hours.

Key Observation : Electron-withdrawing groups on the aldehyde/ketone enhance reaction rates due to increased electrophilicity of the carbonyl group.

Nucleophilic Substitution

The pyrrolidine ring’s nitrogen and oxygen atoms participate in nucleophilic substitutions:

  • Amine group reactivity : The secondary amine in the pyrrolidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Esterification : The carboxylic acid derivative (if present) reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagentProductYield (%)Conditions
Pyrrolidine amineMethyl iodideN-Methylpyrrolidinium salt72–85DMF, 50°C, 3 hr
Carboxylic acidMethanol/H₂SO₄Methyl ester derivative68Reflux, 6 hr

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocyclic systems:

  • Formation of triazoles : Reaction with sodium azide in DMF at 100°C yields 1,2,3-triazole derivatives via Huisgen cycloaddition.

  • Thiadiazole synthesis : Treatment with CS₂/KOH produces 1,3,4-thiadiazole rings through sulfur incorporation.

Mechanistic Insight : Cyclization is driven by the electron-deficient nature of the dioxopyrrolidine ring, which stabilizes transition states involving azide or thiourea intermediates.

Oxidation and Reduction

  • Oxidation : The hydrazide group oxidizes to a diazene (-N=N-) under strong oxidizing agents (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a primary amine.

Critical Factor : The trifluoromethyl group’s electron-withdrawing effect increases resistance to oxidation compared to non-fluorinated analogs.

Metal Coordination

The hydrazone moiety acts as a polydentate ligand for transition metals:

  • Cu(II) complexes : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, characterized by shifts in UV-Vis absorption (λmax 420–450 nm) .

  • Applications : These complexes exhibit enhanced catalytic activity in oxidation reactions, such as converting alcohols to ketones .

Table 2: Metal Coordination Properties

Metal IonLigand SiteStability Constant (log K)Application
Cu²⁺Hydrazone N/O8.2 ± 0.3Catalytic oxidation
Fe³⁺Pyrrolidine O6.8 ± 0.2Magnetic materials

Acid/Base Reactivity

  • Protonation : The hydrazide nitrogen is protonated in acidic media (pH < 3), altering solubility and reactivity.

  • Deprotonation : In basic conditions (pH > 10), the compound forms salts with alkali metals (e.g., Na⁺, K⁺).

Photochemical Reactions

UV irradiation (254 nm) induces:

  • Cis-trans isomerization : Reversible isomerization of the hydrazone bond, confirmed by NMR.

  • Degradation : Prolonged exposure leads to cleavage of the dioxopyrrolidine ring, forming carboxylic acid derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide?

  • Answer : The synthesis typically involves multi-step reactions:

Pyrrolidinone Core Formation : Cyclocondensation of 3-(trifluoromethyl)phenylamine with maleic anhydride to form the 2,5-dioxopyrrolidine scaffold.

Hydrazide Coupling : Reacting naphthalene-1-carboxylic acid with hydrazine to generate the carbohydrazide intermediate, followed by coupling with the pyrrolidinone derivative via a nucleophilic acyl substitution reaction.

  • Key Considerations : Use anhydrous conditions for hydrazide formation to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR : Confirm the trifluoromethyl group (¹⁹F NMR, δ ~ -60 ppm) and pyrrolidinone protons (¹H NMR, δ 3.0–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 458.12).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound?

  • Answer :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrazide-binding pockets).

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps).

ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetic parameters (e.g., logP, blood-brain barrier permeability).

  • Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Answer : Discrepancies may arise from assay conditions or impurities. Mitigation steps:

Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity.

Dose-Response Studies : Conduct in vivo assays (e.g., zebrafish embryo toxicity) across multiple concentrations.

Metabolite Profiling : LC-MS to identify toxic degradation products (e.g., free hydrazides).

  • Reference : Compare with toxicological profiles of structurally similar naphthalene derivatives .

Q. What advanced spectroscopic techniques are suitable for studying its stability under physiological conditions?

  • Answer :

  • Circular Dichroism (CD) : Monitor conformational changes in buffered solutions (pH 7.4).
  • Raman Spectroscopy : Track hydrolysis of the hydrazide bond (peak shifts at ~1650 cm⁻¹).
  • Stability Chambers : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Answer :

Core Modifications : Vary substituents on the naphthalene ring (e.g., electron-withdrawing groups at position 4).

Bioassay Panels : Test against diverse targets (e.g., cancer cell lines, microbial strains) to identify selectivity.

Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with activity .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

  • Answer :

  • HPLC-MS/MS : Quantify impurities at ppm levels (e.g., residual solvents, unreacted intermediates).
  • ICP-OES : Screen for heavy metals (e.g., Pd catalyst residues).
  • Limit Tests : Follow ICH Q3A guidelines for reporting thresholds .

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